4-Chlorofuro[3,2-C]quinoline
Description
4-Chlorofuro[3,2-c]quinoline is a tricyclic heterocyclic compound featuring a fused furan ring (oxygen-containing) and a quinoline scaffold with a chlorine substituent at the 4-position. This structure confers unique electronic and steric properties, making it a promising candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-chlorofuro[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-11-8-5-6-14-10(8)7-3-1-2-4-9(7)13-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKATVWAQFVLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CO3)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,2-C]quinoline typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reaction of a suitable precursor with phosphorus oxychloride (POCl3) and water at 130-140°C.
Step 2: Treatment with methanol and sodium methylate.
Step 3: Reaction with aqueous hydrobromic acid (HBr) and acetic acid at 130°C.
Step 4: Final treatment with water and phosphorus oxychloride (POCl3) at 130-140°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorofuro[3,2-C]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-Chlorofuro[3,2-C]quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Material Science: The compound is explored for its electronic properties, making it a candidate for organic semiconductors and other advanced materials.
Biological Studies: It is used in studies investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,2-C]quinoline varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division . The compound’s unique structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences between 4-Chlorofuro[3,2-c]quinoline and related heterocycles:
| Compound Class | Heteroatom in Fused Ring | Substituents | Key Structural Features |
|---|---|---|---|
| This compound | Oxygen (O) | Chlorine at C4 | Tricyclic, planar, electron-deficient core |
| Thieno[3,2-c]quinoline | Sulfur (S) | Variable (e.g., Br, aryl) | Enhanced π-conjugation due to sulfur |
| Benzofuro[3,2-c]quinoline | Oxygen (O) | Hydroxy, alkoxy groups | Extended aromatic system with fused benzene |
| Pyrrolo[3,2-c]quinoline | Nitrogen (N) | Amino or alkyl groups | Basic character due to nitrogen lone pairs |
| Pyrano[3,2-c]quinoline | Oxygen (O) | Oxygen in pyran ring | Six-membered oxygen-containing ring |
Key Observations :
- Thieno analogs exhibit stronger π-conjugation due to sulfur’s polarizability, which may improve photophysical properties .
- Benzofuro derivatives, with additional fused benzene rings, demonstrate enhanced binding to biological targets like bone resorption enzymes .
This compound
- Cyclodehydration : Using polyphosphoric acid to promote ring closure .
- Cross-Coupling Reactions : Suzuki-Miyaura reactions for introducing aryl/alkynyl groups .
This compound
Direct biological data are unavailable in the evidence, but structurally related compounds show:
- Anticancer Activity: Thieno[3,2-c]quinolines inhibit MCF-7 breast cancer cells (LC50 = 1.2–3.8 µM), comparable to nocodazole .
- Osteoporosis Treatment: Benzofuro[3,2-c]quinolines inhibit bone resorption at 10<sup>−5</sup> M concentrations .
- Neuroprotection: Furo[3,2-c]quinoline derivatives (e.g., Compound D) exhibit neuroprotective effects .
Activity Comparison:
Inference: The chlorine atom in this compound may enhance bioactivity by increasing membrane permeability or target binding affinity, as seen in chlorinated thieno derivatives .
Physicochemical Properties
Key Notes:
- Thieno derivatives show better solubility in organic solvents due to sulfur’s polarizability .
Biological Activity
4-Chlorofuro[3,2-C]quinoline is a compound that belongs to the class of fused heterocycles known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that include chlorination and cyclization reactions. The unique fused furoquinoline structure enhances its reactivity and allows for various functionalizations that can modify its biological properties. The presence of the chlorine atom is particularly noteworthy as it can influence both the pharmacokinetic and pharmacodynamic profiles of the compound .
Anticancer Activity
Research indicates that compounds within the furoquinoline family exhibit significant anticancer properties. For instance, studies have shown that derivatives of furo[3,2-C]quinoline can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammation and cancer progression. The compound demonstrated an IC50 value of approximately 0.5 μM for TNF-α inhibition and exhibited antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.8 to 0.9 μM .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to effectively reduce cytokine release in human peripheral blood mononuclear cells (hPBMCs), demonstrating its ability to modulate inflammatory pathways. The structure-activity relationship suggests that specific substitutions on the aryl ring at the C4 position significantly enhance both anti-inflammatory and anticancer activities .
Case Studies
- In Vitro Evaluation : A study evaluated several derivatives of furo[3,2-C]quinoline for their biological activity against leukemia cell lines. The most active compound showed a selectivity index (SI) of 79.5, indicating a high preference for targeting cancer cells over normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- SAR Studies : A systematic exploration of the SAR around furoquinolines revealed that modifications at specific positions can lead to enhanced activity against bacterial strains such as Staphylococcus aureus. For example, introducing different aryl moieties at the C-2 position has been shown to improve efflux pump inhibition, which is vital for overcoming antibiotic resistance .
Comparative Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-chlorofuro[3,2-c]quinoline derivatives?
The synthesis often involves cyclization and chlorination steps. For instance, the Conrad-Limpach method uses m-chloroaniline and ethyl ethoxymethylenemalonate to form the quinoline core, followed by chlorination with POCl₃ or PCl₅ to introduce the chloro substituent . Another approach employs Sc(OTf)₃-catalyzed reactions of 4-chloroaniline with furan-2-carbaldehyde and dihydropyran, yielding fused furoquinoline scaffolds . Purification typically involves column chromatography and recrystallization.
Q. How is the chlorination step optimized in the synthesis of this compound?
Chlorination efficiency depends on reagent selection and reaction conditions. For example, using POCl₃ under mild conditions produces mono-chlorinated derivatives, whereas harsher conditions with POCl₃/PCl₅ mixtures yield di-chlorinated products (e.g., 3,4-dichloro derivatives). Reaction time, temperature, and stoichiometry must be calibrated to avoid over-chlorination or decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regioselectivity of substituents and fused ring formation.
- Mass spectrometry (MS) : For molecular ion ([M]⁺) identification and chlorine isotope patterns (e.g., M+2 and M+4 peaks for di-chlorinated compounds) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as demonstrated for syn/anti isomers of fused tricyclic products .
Advanced Research Questions
Q. How can enantioselective synthesis of hexahydrofuro[3,2-c]quinolines be achieved?
Chiral BINOL-phosphoric acid catalysts enable asymmetric Povarov cycloadditions. Computational studies suggest that π-stacking and steric effects in the Re-exo transition state favor enantioselectivity. For example, (R)-TRIP catalyst yields >90% enantiomeric excess in reactions involving 2,3-dihydrofuran and imines . Optimization requires screening solvent polarity, temperature, and catalyst loading to balance reactivity and selectivity.
Q. What mechanisms underlie the DNA-binding activity of chloro-substituted furoquinolines?
Chloro derivatives (e.g., 8-chloro-5-methylindolo[3,2-c]quinoline) intercalate into DNA via hydrophobic interactions, stabilizing the double helix and increasing melting temperature (ΔTₘ ~5–10°C). Fluorescence quenching and circular dichroism (CD) spectroscopy reveal groove-binding or intercalation modes, with chloro groups enhancing binding affinity through van der Waals contacts . Structure-activity relationships (SAR) suggest that electron-withdrawing substituents improve DNA interaction .
Q. How do computational tools aid in predicting the biological activity of this compound derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Estimates G-quadruplex stabilization potential and telomerase inhibition based on structural analogs .
- Swiss ADME : Predicts drug-likeness, bioavailability, and metabolic stability. For example, chloro-substituted quinolines often exhibit favorable logP values (2–4) and CNS permeability .
- Molecular docking : Validates interactions with targets like ERK kinases or BRAF-mutant melanoma pathways, guiding SAR for anticancer applications .
Q. What strategies resolve contradictions in reaction yields for fused pyrano[3,2-c]quinoline-diones?
Discrepancies in yields (e.g., 68% for dichloro derivatives vs. <50% for nitro-substituted precursors) arise from competing side reactions. Mitigation strategies include:
- Stepwise chlorination : Sequential addition of POCl₃ and PCl₃ to control reactivity .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct regioselectivity .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
Methodological Considerations
Q. How to design experiments for analyzing stereochemical outcomes in fused furoquinolines?
- Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB.
- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration in non-crystalline samples.
- Kinetic vs. thermodynamic control : Vary reaction temperature to favor either stereoisomer .
Q. What are best practices for validating G-quadruplex stabilization assays?
- FRET melting assays : Measure ΔTₘ using fluorescently labeled oligonucleotides (e.g., Tel21 or c-MYC sequences) .
- Competitive dialysis : Compare binding affinity across DNA topologies (e.g., duplex vs. G4).
- Cellular assays : Correlate in vitro stabilization with telomerase inhibition (TRAP assay) or antiproliferative activity in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
